molecular formula C28H28N6O2S B2814229 N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-57-6

N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2814229
CAS No.: 688792-57-6
M. Wt: 512.63
InChI Key: QAYSPUVJEQXMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(4-Methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a heterocyclic compound characterized by a benzimidazoloquinazoline core fused with a piperazine-substituted ethyl chain and a sulfanylidene group.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2S/c1-36-21-9-7-20(8-10-21)33-16-14-32(15-17-33)13-12-29-27(35)19-6-11-22-24(18-19)31-28(37)34-25-5-3-2-4-23(25)30-26(22)34/h2-11,18H,12-17H2,1H3,(H,29,35)(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSPUVJEQXMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Piperazine Derivatives :

  • The target compound’s 4-methoxyphenyl piperazinyl group is analogous to BP 27384’s hydroxyethyl piperazinyl moiety. This substitution may influence receptor selectivity; methoxy groups often enhance blood-brain barrier penetration, whereas hydroxyethyl groups improve solubility .
  • Both compounds likely target GPCRs, but the benzimidazoloquinazoline core may confer kinase inhibition (e.g., EGFR or Bcr-Abl) due to planar aromatic systems .

Sulfur-Containing Groups :

  • The sulfanylidene group in the target compound contrasts with BP 27384’s thiazole carboxamide. Sulfanylidenes may act as hydrogen-bond acceptors, enhancing binding to ATP pockets in kinases, while thiazoles are more rigid and favor π-π stacking .

Aromatic Core Variations: Fluorene (308101-36-2) and anthraquinone (405277-83-0) derivatives prioritize DNA intercalation due to extended planar structures, unlike the target compound’s fused benzimidazoloquinazoline, which balances planarity and steric bulk for kinase inhibition .

Research Findings and Mechanistic Insights

Bioactivity Clustering :

  • Hierarchical clustering of bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example, piperazine-containing compounds cluster with other GPCR modulators, while sulfur-rich heterocycles group with kinase inhibitors .

Target Specificity :

  • The target compound’s benzimidazoloquinazoline core may inhibit tyrosine kinases more selectively than pyrimidine-based analogues (e.g., BP 27384), which show broader activity against ion channels .

Pharmacokinetic Predictions :

  • The 4-methoxyphenyl group likely improves oral bioavailability compared to nitro-substituted fluorenes (308101-36-2), which exhibit higher metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.